6-chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine
CAS No.: 1326807-50-4
Cat. No.: VC11895441
Molecular Formula: C23H24ClN3O3
Molecular Weight: 425.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326807-50-4 |
|---|---|
| Molecular Formula | C23H24ClN3O3 |
| Molecular Weight | 425.9 g/mol |
| IUPAC Name | [6-chloro-4-[(4-ethoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C23H24ClN3O3/c1-2-30-18-6-3-16(4-7-18)14-26-22-19-13-17(24)5-8-21(19)25-15-20(22)23(28)27-9-11-29-12-10-27/h3-8,13,15H,2,9-12,14H2,1H3,(H,25,26) |
| Standard InChI Key | GRPHIVMRNUYHLR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Introduction
6-Chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine is a complex organic compound belonging to the quinoline derivatives class. It features a quinoline ring system substituted with a chloro group, an ethoxyphenyl group, and a morpholine-4-carbonyl moiety. These functional groups contribute to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry for the development of pharmaceutical agents.
Synthesis and Chemical Reactions
The synthesis of 6-chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. Common methods include the use of oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, pH, solvent) are crucial for determining the reaction outcomes and achieving high yields and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-7-methylquinolin-4-amines | Methoxy group instead of ethoxy | Anticancer properties |
| 6-bromo-N-(2-hydroxyphenyl)-3-(morpholine)quinolin-4-amines | Bromine substitution | Antimicrobial activity |
| 5-fluoro-N-[3-(dimethylamino)phenyl]quinolin-8-amines | Fluorine substitution | Neuroprotective effects |
These compounds highlight the diversity within this chemical class and underscore the unique combination of functional groups in 6-chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine.
Research Findings and Future Directions
Research on quinoline derivatives often focuses on optimizing their pharmacokinetic profiles and improving their therapeutic efficacy. For instance, studies on quinoline-4-carboxamides have shown promising antimalarial activity through novel mechanisms of action, such as inhibiting translation elongation factor 2 in Plasmodium falciparum . Similarly, chlorinated quinolines have demonstrated enhanced antiplasmodial activity compared to fluorinated or methoxylated analogues . These findings suggest that further investigation into the biological activities and chemical modifications of 6-chloro-N-[(4-ethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine could yield valuable insights for pharmaceutical development.
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